molecular formula C26H23NO6 B6544443 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide CAS No. 929371-98-2

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide

Cat. No.: B6544443
CAS No.: 929371-98-2
M. Wt: 445.5 g/mol
InChI Key: WFNOIFYSYVTMKD-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, methoxy groups, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Dimethoxybenzoyl Group: The 2,5-dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation, using 2,5-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
  • N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Uniqueness

Compared to similar compounds, N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide stands out due to its specific substitution pattern and the presence of the 4-methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in research and industrial applications.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-5-8-18(30-2)9-6-16)7-11-23(20)33-25(15)24(28)21-14-19(31-3)10-12-22(21)32-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOIFYSYVTMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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